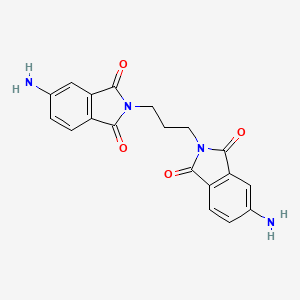
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. Its structure includes a phenyl group, a methyl group, and a sulfonyl group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid, methyl iodide, and sulfonyl chloride.
Formation of Intermediate: The initial step involves the alkylation of phenylacetic acid with methyl iodide in the presence of a base like potassium carbonate to form methyl phenylacetate.
Sulfonylation: The intermediate is then reacted with sulfonyl chloride under basic conditions to introduce the sulfonyl group, forming methyl phenylsulfonylacetate.
Coupling Reaction: The final step involves a coupling reaction with (2R)-2-methyl-1-phenylpropylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylpropyl)pentanedioate: Lacks the sulfonyl group, resulting in different reactivity and applications.
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)butanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
Phenyl methyl (2R)-2-((1R)-2-methyl-1-phenylsulfonylpropyl)pentanedioate is unique due to the presence of both the sulfonyl and phenyl groups, which confer distinct reactivity and functionality. This makes it valuable in specific synthetic and industrial applications where such properties are desired.
Propiedades
| 112375-51-6 | |
Fórmula molecular |
C22H26O6S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
5-O-methyl 1-O-phenyl (2R)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]pentanedioate |
InChI |
InChI=1S/C22H26O6S/c1-16(2)21(29(25,26)18-12-8-5-9-13-18)19(14-15-20(23)27-3)22(24)28-17-10-6-4-7-11-17/h4-13,16,19,21H,14-15H2,1-3H3/t19-,21+/m0/s1 |
Clave InChI |
WNVCLHCBDCIDML-PZJWPPBQSA-N |
SMILES isomérico |
CC(C)[C@H]([C@H](CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(CCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)

![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
